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molecular formula C11H11NO3 B047874 methyl 6-methoxy-1H-indole-2-carboxylate CAS No. 98081-83-5

methyl 6-methoxy-1H-indole-2-carboxylate

Cat. No. B047874
M. Wt: 205.21 g/mol
InChI Key: OPUUCOLVBDQWEY-UHFFFAOYSA-N
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Patent
US07868037B2

Procedure details

To a suspension of LiAlH4 (7.6 g, 0.2 mol) in dioxane (100 mL) is added dropwise a solution of methyl 6-methoxy-1H-indole-2-carboxylate (8.2 g, 0.04 mol) in dioxane (50 mL) at 0° C. After the addition, the mixture is stirred at room temperature for 1 h and then heated at reflux for 5 h. After cooling to 0° C., the reaction is quenched by water (dropwise) and then 15% aqueous NaOH. After stirring at room temperature for 1 h, the mixture is filtered through Celite. The solid is washed with a large amount of EtOAc. The solvent is washed with brine, dried over Na2SO4 and evaporated under vacuum. The residue is purified by flash column chromatography on silica gel using EtOAc/petroleum ether (1/5) as eluent to yield 61% of 6-methoxy-2-methyl-1H-indole.
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH3:7][O:8][C:9]1[CH:17]=[C:16]2[C:12]([CH:13]=[C:14]([C:18](OC)=O)[NH:15]2)=[CH:11][CH:10]=1>O1CCOCC1>[CH3:7][O:8][C:9]1[CH:17]=[C:16]2[C:12]([CH:13]=[C:14]([CH3:18])[NH:15]2)=[CH:11][CH:10]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
7.6 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
8.2 g
Type
reactant
Smiles
COC1=CC=C2C=C(NC2=C1)C(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C.
CUSTOM
Type
CUSTOM
Details
the reaction is quenched by water (dropwise) and then 15% aqueous NaOH
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the mixture is filtered through Celite
WASH
Type
WASH
Details
The solid is washed with a large amount of EtOAc
WASH
Type
WASH
Details
The solvent is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C2C=C(NC2=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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